molecular formula C52H48N6O6 B586469 N-Trityl Candesartan Cilexetil CAS No. 886999-34-4

N-Trityl Candesartan Cilexetil

货号: B586469
CAS 编号: 886999-34-4
分子量: 852.992
InChI 键: RNYVJIQBOBBGNC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Trityl Candesartan Cilexetil is a derivative of Candesartan Cilexetil, which is an angiotensin II receptor blocker used primarily for the treatment of hypertension and heart failure. This compound is a prodrug, meaning it is metabolized in the body to produce the active drug, Candesartan. The trityl group in this compound serves as a protective group during the synthesis process, ensuring the stability and integrity of the molecule until it reaches its target site in the body.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl Candesartan Cilexetil involves multiple steps, including the protection of functional groups, formation of the benzimidazole ring, and esterification. One common method includes the following steps:

  • Protection of the tetrazole group with a trityl group.
  • Formation of the benzimidazole ring through cyclization.
  • Esterification with cyclohexyl 1-hydroxyethyl carbonate to form Candesartan Cilexetil.
  • Removal of the trityl protecting group under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

化学反应分析

Types of Reactions: N-Trityl Candesartan Cilexetil undergoes various chemical reactions, including:

    Hydrolysis: The ester linkage in Candesartan Cilexetil is hydrolyzed in the gastrointestinal tract to release the active drug, Candesartan.

    Oxidation and Reduction: These reactions can occur under specific conditions, leading to the formation of related substances and degradation products.

    Substitution: The trityl group can be substituted with other protective groups during synthesis.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester linkage.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

科学研究应用

N-Trityl Candesartan Cilexetil has several scientific research applications, including:

作用机制

N-Trityl Candesartan Cilexetil exerts its effects by being metabolized to Candesartan, which selectively blocks the angiotensin II type 1 receptor. This receptor is involved in the regulation of blood pressure and fluid balance. By inhibiting the binding of angiotensin II to this receptor, Candesartan prevents vasoconstriction and the release of aldosterone, leading to a reduction in blood pressure and decreased workload on the heart .

相似化合物的比较

    Losartan: Another angiotensin II receptor blocker with a similar mechanism of action but different pharmacokinetic properties.

    Valsartan: Known for its longer duration of action compared to Candesartan.

    Irbesartan: Offers similar efficacy but has a different metabolic profile.

Uniqueness of N-Trityl Candesartan Cilexetil: this compound is unique due to its trityl protective group, which enhances the stability of the compound during synthesis and ensures efficient delivery of the active drug. This feature distinguishes it from other angiotensin II receptor blockers, which may not have such protective groups .

生物活性

N-Trityl Candesartan Cilexetil is a modified form of the antihypertensive drug candesartan cilexetil, which is an angiotensin II receptor blocker (ARB). This compound has garnered attention due to its potential biological activities, including antioxidant properties and cytoprotection. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the addition of a trityl group to the candesartan structure. This modification aims to enhance its pharmacological properties, particularly its stability and bioavailability. The basic structure of candesartan cilexetil can be represented as follows:

  • Chemical Formula : C33H38N6O6C_{33}H_{38}N_{6}O_{6}
  • Molecular Weight : 578.68 g/mol

Candesartan cilexetil acts primarily as an antagonist of the angiotensin II type 1 receptor (AT1), leading to vasodilation and reduced blood pressure. This compound retains this mechanism while potentially offering enhanced protective effects against oxidative stress and apoptosis.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that this compound effectively reduces reactive oxygen species (ROS) levels in cellular models exposed to copper-induced toxicity. The following table summarizes key findings on its antioxidant capacity:

Concentration (µM) % Reduction in ROS Cell Type
10045%Yeast cells
25060%Human mesangial cells

These results suggest that this compound can mitigate oxidative damage in various cell types.

Cytoprotective Effects

In addition to its antioxidant properties, this compound has been shown to confer cytoprotection in models of stress-induced apoptosis. A notable case study involved yeast cells subjected to copper toxicity, where co-treatment with this compound significantly improved cell viability compared to controls:

  • Control Viability : 5%
  • Viability with N-Trityl Treatment : 40%

This protective effect was associated with decreased markers of apoptosis, including reduced DNA fragmentation and lower levels of apoptotic markers such as cleaved caspase-3.

Clinical Implications

The biological activities of this compound suggest potential therapeutic applications beyond hypertension management. Its antioxidant and cytoprotective properties may be beneficial in conditions characterized by oxidative stress, such as neurodegenerative diseases and diabetic complications.

Case Studies

  • Neuroprotective Effects in Animal Models : A study evaluated the impact of this compound on models of neurodegeneration induced by oxidative stress. Results indicated significant improvements in behavioral outcomes and reductions in neuronal loss.
  • Diabetic Retinopathy : Research found that administration of this compound led to restoration of glyoxalase-I function, reducing retinal vascular pathology in diabetic rats.

常见问题

Basic Research Questions

Q. What analytical methods are validated for quantifying N-Trityl Candesartan Cilexetil in bulk and formulations?

A first-derivative UV spectrophotometric method has been validated for quantification, utilizing the signal at 270.1 nm (ID270.1). This method demonstrates linearity (6.00–32.00 µg/mL, = 0.999), precision (intraday/interday variability <2%), and accuracy (mean recovery 99.23–100.97%). It is suitable for dissolution testing and tablet dosage analysis . For enhanced solubility in poorly aqueous systems, a cosolvency approach using 95% ethanol (v/v) and Tween 80 (1% v/v) in pH 6.8 phosphate buffer achieves Beer-Lambert compliance (3–21 µg/mL, = 0.999 at 232 nm) .

Q. How can solubility and bioavailability of this compound be improved for preclinical studies?

Solid dispersion techniques and nanosuspensions are effective. For example, nanosuspensions prepared via solvent evaporation (6 mg drug in 2 mL ethanol injected into 20 mL aqueous stabilizers) followed by lyophilization enhance dissolution rates. Stabilizer concentration optimization using a 2³-factorial design (e.g., Design-Expert® software) improves particle size and homogeneity . Additionally, co-solvent systems (ethanol/Tween 80) increase solubility by disrupting hydrophobic interactions, critical for in vitro assays .

Q. What quality control standards are recommended for this compound?

The European Pharmacopoeia (EP) specifies reference standards for identity, purity (>99.5%), and impurity profiling. Critical parameters include melting point (~163°C) and chromatographic separation of degradants (e.g., candesartan, ethyl esters) using RP-HPLC. Stability-indicating methods must resolve peaks for forced degradation products (acid/alkaline hydrolysis, oxidation) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound formulations?

A 2³-factorial design evaluates independent variables (e.g., stabilizer concentrations A, B, C) on responses like particle size and dissolution. Using Design-Expert® software, 3D surface plots and ANOVA identify significant factors (p < 0.05). The desirability function (range: 0–1) combines multiple responses into a single optimization metric. For example, a nanosuspension formulation achieving desirability >0.9 showed <5% deviation between predicted and observed particle size (e.g., 150–200 nm) .

Q. What synthetic routes yield high-purity this compound?

Efficient synthesis involves reacting N-trityl candesartan with cilexetil chloride (1-chloroethyl cyclohexyl carbonate) in acetonitrile or DMF with potassium carbonate. Key steps:

  • Step 1 : Tritylation of candesartan at 40–70°C for 3–8 hours (yield: 84.8–95%).
  • Step 2 : Purification via ethyl acetate/water extraction and vacuum distillation.
  • Validation : HPLC purity >98% with residual solvent limits per ICH guidelines .

Q. How does this compound stability vary under stress conditions?

Forced degradation studies (40°C/75% RH, acidic/alkaline hydrolysis, UV light) reveal:

  • Hydrolysis : Major degradation in alkaline conditions (e.g., 0.1N NaOH), forming candesartan (retention time: 4.2 min).
  • Oxidation : H₂O₂ generates sulfoxide derivatives (confirmed via LC-MS).
  • Photostability : <5% degradation under UV light (320–400 nm) after 48 hours.
    Stability-indicating RP-HPLC methods with C18 columns (mobile phase: acetonitrile/0.1% phosphoric acid) are critical for monitoring .

Q. What pharmacokinetic interactions impact this compound’s bioavailability?

Co-administration with P-glycoprotein inhibitors (e.g., piperine) increases bioavailability by reducing efflux. In rats, solid dispersions with quercetin (a bioavailability enhancer) showed 2.3-fold higher Cmax compared to pure drug. Nanoemulsions (garlic oil stabilizer) further enhance lymphatic absorption, bypassing first-pass metabolism .

Q. Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported solubility values for this compound?

Variability arises from solvent systems and temperature. For example:

  • In water : Practically insoluble (<0.1 µg/mL).
  • In methanol : Limited solubility (~2 mg/mL at 25°C).
  • Cosolvent systems : Ethanol/Tween 80 increases solubility to 21 µg/mL.
    Standardize testing per USP/EP monographs (pH, temperature) and validate via UV/HPLC to ensure reproducibility .

Q. Why do different synthetic routes yield varying impurity profiles?

Residual solvents (DMF, acetonitrile) and reaction byproducts (e.g., ethyl 2-ethoxybenzimidazole) depend on:

  • Catalyst : Potassium carbonate vs. KI alters reaction kinetics.
  • Isolation : Incomplete extraction increases ester impurities.
    Resolution: Optimize purification (e.g., recrystallization from ethanol/water) and use EP reference standards for impurity quantification .

Q. Tables for Key Parameters

Table 1: Optimized Nanosuspension Formulation (2³-Factorial Design)

VariableLow LevelHigh LevelOptimal Level
Stabilizer A0.5%1.5%1.2%
Stabilizer B0.2%0.8%0.6%
Sonication Time15 min25 min20 min
Responses Predicted Observed Deviation
Particle Size (nm)1801752.8%
PDI0.210.199.5%
Drug Loading (%)98.596.71.8%
Source: Adapted from

Table 2: Stability Profile Under Accelerated Conditions

ConditionTimeDegradation (%)Major Impurity
40°C/75% RH3M1.2None detected
0.1N HCl24h5.8Candesartan
0.1N NaOH24h12.4Candesartan
3% H₂O₂24h8.6Sulfoxide derivative
Source:

属性

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H48N6O6/c1-3-61-50-53-46-30-18-29-45(49(59)62-36(2)63-51(60)64-42-25-14-7-15-26-42)47(46)57(50)35-37-31-33-38(34-32-37)43-27-16-17-28-44(43)48-54-56-58(55-48)52(39-19-8-4-9-20-39,40-21-10-5-11-22-40)41-23-12-6-13-24-41/h4-6,8-13,16-24,27-34,36,42H,3,7,14-15,25-26,35H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYVJIQBOBBGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C)OC(=O)OC9CCCCC9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H48N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

853.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。